molecular formula C12H16N3O3P B1666589 Benzodepa CAS No. 1980-45-6

Benzodepa

Cat. No.: B1666589
CAS No.: 1980-45-6
M. Wt: 281.25 g/mol
InChI Key: VFIUCBTYGKMLCM-UHFFFAOYSA-N
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Description

It is known for its unique structure, which includes a benzyl group, aziridine rings, and a phosphoryl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZODEPA typically involves the reaction of benzyl chloroformate with bis(1-aziridinyl)phosphine oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Benzyl chloroformate} + \text{Bis(1-aziridinyl)phosphine oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: BENZODEPA undergoes various chemical reactions, including:

    Oxidation: The aziridine rings can be oxidized to form corresponding oxides.

    Reduction: Reduction of the phosphoryl group can lead to the formation of phosphine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include aziridine oxides.
  • Reduction products include phosphine derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

BENZODEPA has several scientific research applications:

    Biology: Studied for its potential as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZODEPA involves its interaction with biological molecules through its aziridine rings and phosphoryl group. The aziridine rings can form covalent bonds with nucleophilic sites on proteins and DNA, leading to cross-linking and potential inhibition of biological processes. The phosphoryl group can interact with enzymes and other proteins, modulating their activity .

Comparison with Similar Compounds

  • Benzyl [bis(aziridin-1-yl)phosphoryl]carbamate
  • Benzyl Bis(ethylenimido)phosphorourethan

Comparison: BENZODEPA is unique due to its specific combination of aziridine rings and a phosphoryl carbamate moiety. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of aziridine rings makes it particularly useful in cross-linking applications, while the phosphoryl group provides additional sites for interaction with biological molecules .

Properties

IUPAC Name

benzyl N-[bis(aziridin-1-yl)phosphoryl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N3O3P/c16-12(18-10-11-4-2-1-3-5-11)13-19(17,14-6-7-14)15-8-9-15/h1-5H,6-10H2,(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIUCBTYGKMLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1P(=O)(NC(=O)OCC2=CC=CC=C2)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173509
Record name Benzodepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980-45-6
Record name Benzodepa [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001980456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZODEPA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzodepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZODEPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30T24YM3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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